molecular formula C12H7N3O B8513228 5-Oxo-4,5-dihydropyrrolo[1,2-a]quinazoline-2-carbonitrile CAS No. 59661-51-7

5-Oxo-4,5-dihydropyrrolo[1,2-a]quinazoline-2-carbonitrile

Cat. No. B8513228
CAS RN: 59661-51-7
M. Wt: 209.20 g/mol
InChI Key: KPRQXKFHDYCNSZ-UHFFFAOYSA-N
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Patent
US09062061B2

Procedure details

Under cooling on ice, in a solution of 2-(2,3-dicyanopropen-1-ylamino)benzoic acid methyl ester (E isomer/Z isomer mixture) (Reference Compound 2-1, 40.1 g, 0.166 mol) in ethanol (700 mL), a solution of sodium ethoxide (28.2 g, 0.414 mol) in ethanol (300 mL) was added dropwise. After stirring the reaction solution at room temperature for 2 hours, 1M hydrochloric acid (500 mL) was added under cooling on ice. The precipitated solid was collected by filtration, and washed with water. By drying under reduced pressure, the title Reference Compound (33.8 g, yield: 97%) was obtained as a colorless powder (see Z. Chem. 1961, 1, 349).
Name
2-(2,3-dicyanopropen-1-ylamino)benzoic acid methyl ester
Quantity
40.1 g
Type
reactant
Reaction Step One
Name
Compound 2-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH:11]=[C:12]([C:16]#[N:17])[CH2:13][C:14]#[N:15].[O-]CC.[Na+].Cl>C(O)C>[O:2]=[C:3]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:10]2[CH:11]=[C:12]([C:16]#[N:17])[CH:13]=[C:14]2[NH:15]1 |f:1.2|

Inputs

Step One
Name
2-(2,3-dicyanopropen-1-ylamino)benzoic acid methyl ester
Quantity
40.1 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC=C(CC#N)C#N)=O
Name
Compound 2-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC=C(CC#N)C#N)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction solution at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
By drying under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NC=2N(C3=CC=CC=C13)C=C(C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 33.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.